molecular formula C15H16N4O2S B2383391 1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1203225-64-2

1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2383391
CAS RN: 1203225-64-2
M. Wt: 316.38
InChI Key: DQQHOAOUKKLQMF-UHFFFAOYSA-N
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Description

1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide, also known as P7C3, is a small molecule that has been identified as a neuroprotective agent. It was discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, P7C3 has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the field of neuroscience.

Scientific Research Applications

Synthesis and Chemical Properties

1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound that belongs to a broader class of chemicals with potential applications in various fields of scientific research. While the specific compound does not have direct studies available in the literature, related research on compounds with similar chemical structures provides insights into potential applications and properties.

Compounds structurally related to this compound have been synthesized for various purposes, including the development of antiallergic, antibacterial, antifungal, and antitumor activities. For example, derivatives of pyrazole and pyrazolopyrimidine have shown promising antibacterial activity against specific strains, indicating their potential use in designing new antimicrobial agents (Palkar et al., 2017). Similarly, pyrazole derivatives have been investigated for their tumor cell growth inhibitory activity, suggesting their application in cancer research (Ying-jie Cui et al., 2019).

Antimicrobial and Antitumor Potential

The antimicrobial properties of related compounds, such as those with activity against Mycobacterium tuberculosis, highlight the potential of pyrazole and thiazole derivatives in treating infectious diseases (Gezginci et al., 1998). The synthesis of novel heterocyclic compounds from benzofuran derivatives has also shown a range of biological activities, further underscoring the versatility of these chemical frameworks in drug discovery (Patankar et al., 2008).

Mechanism of Action

Target of Action

The primary targets of this compound are the cyclooxygenases (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound inhibits the activity of COX-1 and COX-2 enzymes . By inhibiting these enzymes, it prevents the formation of prostaglandins, thereby reducing inflammation. The compound’s interaction with its targets results in a decrease in the production of these inflammatory mediators .

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-propan-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-9(2)19-12(6-7-16-19)14(20)18-15-17-11-5-4-10(21-3)8-13(11)22-15/h4-9H,1-3H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQHOAOUKKLQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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